molecular formula C6H7BrO2 B1278939 2-Bromo-3-methoxycyclopent-2-en-1-one CAS No. 14203-25-9

2-Bromo-3-methoxycyclopent-2-en-1-one

Cat. No.: B1278939
CAS No.: 14203-25-9
M. Wt: 191.02 g/mol
InChI Key: RKDVAJMYDPQTFK-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxycyclopent-2-en-1-one: is an organic compound with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol . It is a brominated derivative of methoxycyclopentenone and is characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a cyclopentenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxycyclopent-2-en-1-one typically involves the bromination of 3-methoxycyclopent-2-en-1-one. One common method includes the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the double bond of the cyclopentenone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-3-methoxycyclopent-2-en-1-one can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentanol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

Chemistry: 2-Bromo-3-methoxycyclopent-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional groups .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxycyclopent-2-en-1-one involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the methoxy group. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the methoxy group can participate in various chemical transformations, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-methoxycyclopent-2-en-1-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-3-methoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDVAJMYDPQTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455002
Record name 2-Bromo-3-methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14203-25-9
Record name 2-Bromo-3-methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (24.92 g, 0.140 mol) is added, portionwise over one hour, to a stirred solution of 3-methoxycyclopent-2-enone (14.95 g, 0.133 mol) in 1,2-dichloroethane (300 ml) at 0° C. in an amber flask. The reaction is stirred at 0° C. for a further 90 minutes and then any remaining solid is removed by filtration. The filtrate is evaporated under reduced pressure, and the residue is dissolved in warm toluene (600 ml) and washed quickly with ice-cold water (2×100 ml). The organic phase is dried over anhydrous magnesium sulfate, filtered and the filtrate is evaporated under reduced pressure until approximately 150 ml remains. The flask is cooled in an ice bath and left for 30 minutes. The resultant precipitate is removed by filtration, washed with hexane (50 ml) and dried to give 2-bromo-3-methoxycyclopent-2-enone (17.5 g, 69%).
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methoxy-cyclopent-2-enone (14.95 g, 0.133 mmol) in 1,2-dichloroethane (300 ml) at 0° C. in an amber flask is added portionwise over one hour N-bromosuccinimide (24.92 g, 140 mmol). The reaction is stirred at 0° C. for a further 90 minutes and then any remaining solid is removed by filtration. The filtrate is evaporated to dryness under reduced pressure, the resultant solid dissolved in warm toluene (600 ml) and washed quickly with water (2×100 ml). The organic phase is evaporated under reduced pressure until a precipitate appears. The residue is cooled overnight in a fridge. The resultant solid is removed by filtration, washed with hexane (50 ml) and air-dried to give 15.2 g of 2-bromo-3-methoxy-cyclopent-2-enone as a white crystalline solid.
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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